molecular formula C10H14O2S B14026383 Ethyl 5-propylthiophene-2-carboxylate

Ethyl 5-propylthiophene-2-carboxylate

Cat. No.: B14026383
M. Wt: 198.28 g/mol
InChI Key: UUOSPURIVUBAJG-UHFFFAOYSA-N
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Description

Ethyl 5-propylthiophene-2-carboxylate is a chemical compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 5-propylthiophene-2-carboxylate, typically involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-propylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 5-propylthiophene-2-carboxylate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5-propylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with biological molecules, potentially altering their function. Specific details on the molecular targets and pathways involved are still under investigation and may vary depending on the application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-thiophenecarboxylate
  • Ethyl 3-thiophenecarboxylate
  • Ethyl 4-thiophenecarboxylate

Uniqueness

Ethyl 5-propylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to other thiophene derivatives, it may exhibit different physical and chemical properties, making it suitable for specific applications.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

ethyl 5-propylthiophene-2-carboxylate

InChI

InChI=1S/C10H14O2S/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h6-7H,3-5H2,1-2H3

InChI Key

UUOSPURIVUBAJG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(S1)C(=O)OCC

Origin of Product

United States

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